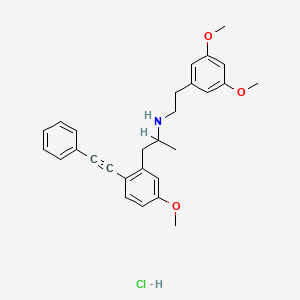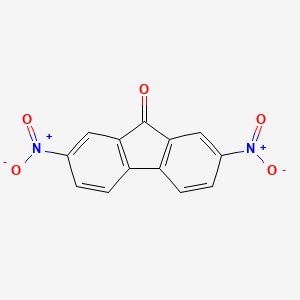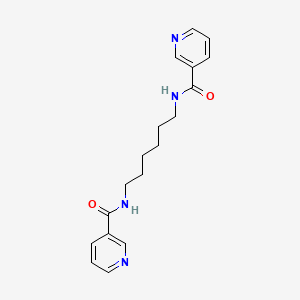
Obovatol
Descripción general
Descripción
Obovator es un compuesto fenólico aislado de las cortezas y frutos de Magnolia obovata. Es conocido por sus significativas actividades biológicas, incluyendo efectos antiplaquetarios. El compuesto es parte de un grupo de lignanos de éter bifenílico de origen natural, que han sido estudiados por sus posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Química: Obovator se utiliza como un compuesto modelo en estudios de lignanos fenólicos y sus propiedades químicas.
Medicina: Debido a sus actividades biológicas, obovator está siendo investigado por sus posibles aplicaciones terapéuticas, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Obovator y sus derivados se utilizan en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales.
Mecanismo De Acción
El mecanismo de acción de obovator involucra su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe la agregación plaquetaria interfiriendo con las vías de señalización involucradas en la activación plaquetaria . El compuesto también exhibe propiedades antioxidantes, que contribuyen a sus efectos biológicos.
Safety and Hazards
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de obovator generalmente implica la extracción de fuentes naturales como la corteza y los frutos de Magnolia obovata. El proceso de extracción incluye el uso de metanol para obtener extractos brutos, seguido de técnicas cromatográficas para aislar el compuesto puro .
Métodos de Producción Industrial
La producción industrial de obovator es menos común debido a su abundancia natural. El proceso de extracción puede escalarse utilizando técnicas cromatográficas a gran escala y métodos de extracción con solventes para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
Obovator experimenta diversas reacciones químicas, incluyendo:
Oxidación: Obovator puede ser oxidado para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir obovator en sus formas reducidas, las cuales pueden tener diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución, particularmente la sustitución aromática electrofílica, pueden introducir diferentes grupos funcionales en la molécula de obovator.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo utilizan reactivos como halógenos y agentes nitrantes en condiciones ácidas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de obovator, así como compuestos sustituidos con diferentes grupos funcionales.
Comparación Con Compuestos Similares
Obovator es único entre los lignanos fenólicos debido a sus características estructurales específicas y actividades biológicas. Compuestos similares incluyen:
Magnolol: Otro lignano de éter bifenílico de Magnolia obovata con propiedades antiinflamatorias y anticancerígenas.
Honokiol: Un compuesto estructuralmente similar a obovator, conocido por sus efectos antiinflamatorios y neuroprotectores.
Syringin: Un compuesto fenólico con efectos inhibitorios leves sobre la agregación plaquetaria.
Propiedades
IUPAC Name |
5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGPFZQBCIAFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2=CC(=CC(=C2O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003992 | |
| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83864-78-2 | |
| Record name | Obovatol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83864-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obovatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obovatol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Prop-2-en-1-yl)-3-[4-(prop-2-en-1-yl)phenoxy]benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Obovatol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6SZX78NXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(3As,7as)-hexahydro[1,2]oxazolo[5,4-c]pyridin-3(2h)-one](/img/structure/B1213991.png)


